molecular formula C29H32N8O2S B10834153 4-(Cyclopropylamino)-N-(5-(6-(4-ethylpiperazine-1-yl)pyridine-3-ylcarbamoyl)-2-methylphenyl)thieno[3,2-d]pyrimidine-7-carboxamide

4-(Cyclopropylamino)-N-(5-(6-(4-ethylpiperazine-1-yl)pyridine-3-ylcarbamoyl)-2-methylphenyl)thieno[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B10834153
M. Wt: 556.7 g/mol
InChI Key: VVZVKYOPIITGGL-UHFFFAOYSA-N
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Description

PMID25656651-Compound-29a is a small molecular drug with a molecular weight of 556.7. It is known for its potential therapeutic applications, particularly in the field of oncology. The compound has been studied for its ability to inhibit specific molecular targets, making it a promising candidate for further research and development .

Chemical Reactions Analysis

PMID25656651-Compound-29a undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

PMID25656651-Compound-29a has a wide range of scientific research applications. In chemistry, it is used as a model compound to study various chemical reactions and mechanisms. In biology, it has been studied for its potential to inhibit specific molecular targets, making it a valuable tool for understanding cellular processes. In medicine, the compound has shown promise in the treatment of certain types of cancer, particularly those involving the BCR-ABL fusion protein .

Properties

Molecular Formula

C29H32N8O2S

Molecular Weight

556.7 g/mol

IUPAC Name

4-(cyclopropylamino)-N-[5-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]carbamoyl]-2-methylphenyl]thieno[3,2-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C29H32N8O2S/c1-3-36-10-12-37(13-11-36)24-9-8-21(15-30-24)34-28(38)19-5-4-18(2)23(14-19)35-29(39)22-16-40-26-25(22)31-17-32-27(26)33-20-6-7-20/h4-5,8-9,14-17,20H,3,6-7,10-13H2,1-2H3,(H,34,38)(H,35,39)(H,31,32,33)

InChI Key

VVZVKYOPIITGGL-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)NC(=O)C4=CSC5=C4N=CN=C5NC6CC6

Origin of Product

United States

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